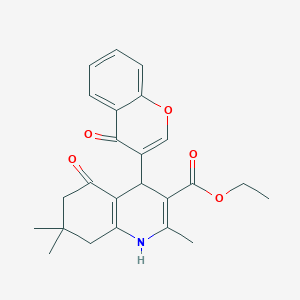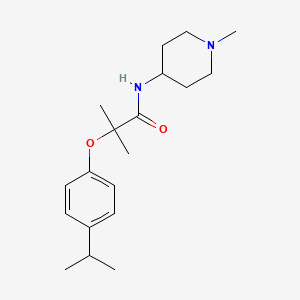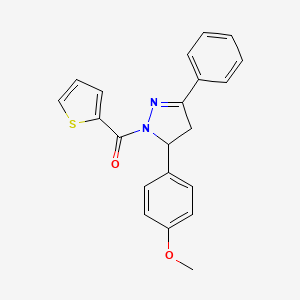![molecular formula C23H18N2O2 B5153303 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5153303.png)
4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone, also known as MPAI, is a compound that has been widely studied for its potential applications in scientific research. MPAI belongs to the class of isoxazolone compounds, which are characterized by a five-membered ring containing an oxygen and a nitrogen atom.
Wissenschaftliche Forschungsanwendungen
4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to have pharmacological properties, such as anticonvulsant, analgesic, and anti-inflammatory effects. 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone has also been investigated for its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone is not fully understood, but it is believed to involve the modulation of neurotransmitter release and ion channel activity. 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone has been shown to inhibit the release of glutamate, which is a major excitatory neurotransmitter in the brain. It also modulates the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It also has anticonvulsant effects, as it has been shown to reduce the severity and frequency of seizures in animal models of epilepsy. 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it has a low risk of causing adverse effects at therapeutic doses. However, 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone is not very soluble in water, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are many potential future directions for research on 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone. One area of interest is the development of more potent and selective analogs of 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone that could be used as therapeutic agents for various diseases. Another area of interest is the investigation of the molecular mechanisms underlying the pharmacological effects of 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone. This could lead to the identification of new drug targets and the development of more effective therapies. Finally, the use of 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone in combination with other drugs or therapies could be explored, as this may enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone involves the condensation of 4-aminoacetophenone and 4-methylbenzaldehyde in the presence of acetic anhydride and sodium acetate. The reaction proceeds through a Schiff base intermediate, which is then cyclized to form the isoxazolone ring. The final product is obtained by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
(4Z)-4-[[4-(N-methylanilino)phenyl]methylidene]-3-phenyl-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-25(19-10-6-3-7-11-19)20-14-12-17(13-15-20)16-21-22(24-27-23(21)26)18-8-4-2-5-9-18/h2-16H,1H3/b21-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRUDHQKAAOJJA-PGMHBOJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=C3C(=NOC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)/C=C\3/C(=NOC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(butyrylamino)phenyl]-3-(4-chlorophenyl)acrylamide](/img/structure/B5153229.png)
![dimethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5153243.png)
![4-fluoro-N-[3-(2,2,3,3-tetrafluoropropoxy)-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5153250.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1-cyclopentene-1-carboxamide](/img/structure/B5153254.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5153256.png)
![3-methyl-5-(2-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153264.png)



![ethyl 4-{[2-(4-methoxyphenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5153293.png)
![ethyl [5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5153297.png)
![4,4,7,8-tetramethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5153313.png)
![4-[5-(2-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5153317.png)